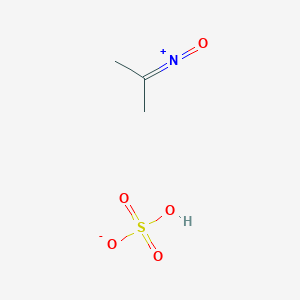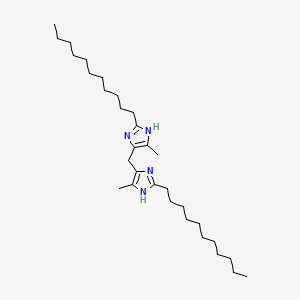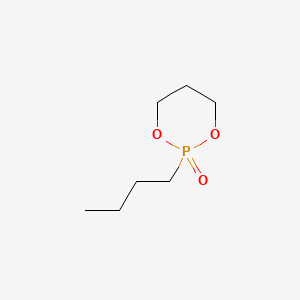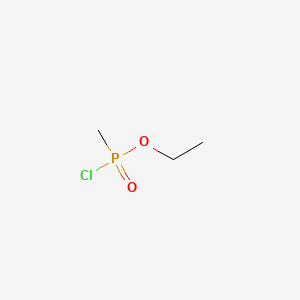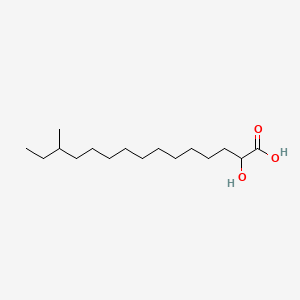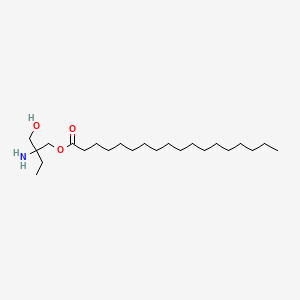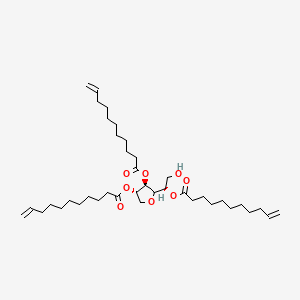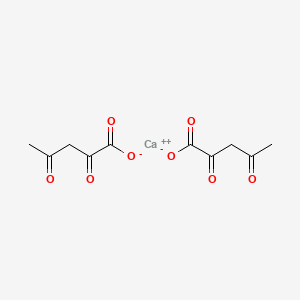
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium is a coordination compound of cerium, a rare earth metal, with organic ligands 2-ethylhexanoic acid and isooctanoic acid. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)bis(isooctanoato-O)cerium typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isooctanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cerium salts and organic acids, with stringent control over reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can participate in oxidation reactions, often acting as a catalyst.
Substitution: The organic ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and substituting agents like phosphines. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium oxides, while substitution reactions can result in new coordination compounds with different ligands .
Scientific Research Applications
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as ceramics and nanomaterials.
Mechanism of Action
The mechanism by which (2-Ethylhexanoato-O)bis(isooctanoato-O)cerium exerts its effects involves the interaction of the cerium center with various molecular targets. In catalytic applications, the cerium center can facilitate electron transfer reactions, enhancing the rate of chemical transformations. The organic ligands play a crucial role in stabilizing the cerium center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylhexanoato-O)tris(isooctanoato-O)cerium
- (2-Ethylhexanoato-O)bis(neodecanoato-O)cerium
- (2-Ethylhexanoato-O)bis(2-ethylhexanoato-O)cerium
Uniqueness
(2-Ethylhexanoato-O)bis(isooctanoato-O)cerium is unique due to its specific combination of ligands, which provides distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
93981-38-5 |
|---|---|
Molecular Formula |
C24H48CeO6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
cerium;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c2*1-7(2)5-3-4-6-8(9)10;1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
XAIZNLYEYXWLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.CC(C)CCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


